molecular formula C15H11N3O3S2 B5506259 4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

Cat. No. B5506259
M. Wt: 345.4 g/mol
InChI Key: APSYUAUOSPVIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of thieno[3,2-d]pyrimidine derivatives involves strategic utilization of synthon and cyclocondensation reactions. One approach involves the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three carbon synthon for the regiospecific synthesis of various heterocycles, including pyrimidines, via cyclocondensation with bifunctional heteronucleophiles (Mahata et al., 2003). Another method highlights the one-pot, three-component synthesis of pyrimidine derivatives employing ultrasound mediation, showcasing the efficiency and environmental friendliness of the process (Tiwari et al., 2016).

Molecular Structure Analysis Structural analysis through X-ray crystallography reveals detailed molecular configuration and bonding interactions. For example, the crystal structure determination of similar pyrimidine derivatives has elucidated their molecular geometry, highlighting the significance of hydrogen bonding in stabilizing the crystal structure (Ganapathy et al., 2015).

Scientific Research Applications

Synthesis and Biological Applications

Antiviral and Anticancer Properties

Pyrimidine derivatives have been synthesized and investigated for their potential antiviral and anticancer activities. For instance, some studies focused on the synthesis of novel pyrimidine and fused pyrimidine derivatives, exploring their potential against specific viruses or cancer cell lines. Although not all synthesized compounds showed desired antiviral activity, the research methodology provides a basis for the synthesis of related compounds, including "4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile" (Mahmoud et al., 2011).

Anticancer Agents

Another line of investigation has involved the synthesis of pyrimidine derivatives as anticancer agents. For example, novel 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives were synthesized and showed promising in-vitro anticancer activities against various human tumor cell lines, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Tiwari et al., 2016).

Surface Active Properties and Biological Activity

Research has also been conducted on the synthesis of annelated pyrimidine derivatives with potential applications in diverse fields such as the manufacturing of drugs, pesticides, emulsifiers, and cosmetics, thanks to their antimicrobial activities and environmentally friendly properties (El-Sayed, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines would typically be provided in a Material Safety Data Sheet (MSDS). It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its reactivity. This could lead to new applications in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

6-[(3-methoxyphenyl)methylsulfanyl]-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-21-9-4-2-3-8(5-9)7-22-14-10(6-16)11-12(23-14)13(19)18-15(20)17-11/h2-5H,7H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSYUAUOSPVIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.